molecular formula C21H30N2O3 B14988845 2-(2-Hydroxy-3-methoxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-(2-Hydroxy-3-methoxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B14988845
M. Wt: 358.5 g/mol
InChI Key: MOMYGUYHELXDJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxy-3-methoxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-3-methoxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3311~3,7~]decan-6-one typically involves multiple steps, starting with the preparation of the core diazatricyclodecane structure This can be achieved through a series of cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-3-methoxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the oxygen-containing functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the methoxy group could yield a variety of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Hydroxy-3-methoxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[331

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity that can be explored for potential therapeutic applications.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(2-Hydroxy-3-methoxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methoxybenzophenone: A compound with a similar phenyl structure but different functional groups.

    1-(4-Hydroxy-3-methoxyphenyl)decan-3-one: Another compound with a hydroxy and methoxy-substituted phenyl ring.

Uniqueness

What sets 2-(2-Hydroxy-3-methoxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3311~3,7~]decan-6-one apart is its unique diazatricyclodecane core, which is not commonly found in other compounds

Properties

Molecular Formula

C21H30N2O3

Molecular Weight

358.5 g/mol

IUPAC Name

2-(2-hydroxy-3-methoxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C21H30N2O3/c1-4-9-20-11-22-13-21(10-5-2,19(20)25)14-23(12-20)18(22)15-7-6-8-16(26-3)17(15)24/h6-8,18,24H,4-5,9-14H2,1-3H3

InChI Key

MOMYGUYHELXDJG-UHFFFAOYSA-N

Canonical SMILES

CCCC12CN3CC(C1=O)(CN(C2)C3C4=C(C(=CC=C4)OC)O)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.